molecular formula C18H19ClN4 B2846721 3-(4-氯苯基)-5-甲基-7-(哌啶-1-基)吡唑并[1,5-a]嘧啶 CAS No. 899407-59-1

3-(4-氯苯基)-5-甲基-7-(哌啶-1-基)吡唑并[1,5-a]嘧啶

货号: B2846721
CAS 编号: 899407-59-1
分子量: 326.83
InChI 键: MRDLFDKOGBTWEJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a part of a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Synthesis Analysis

The synthesis of this compound involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The exact synthesis process for “3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine” is not explicitly mentioned in the available resources.

科学研究应用

配体选择性和构效关系

4-杂环哌啶,包括类似于3-(4-氯苯基)-5-甲基-7-(哌啶-1-基)吡唑并[1,5-a]嘧啶的化合物,因其在人多巴胺受体上的配体选择性而受到研究。Rowley 等人(1997 年)的研究发现,这些化合物中的某些结构修饰可以显着提高它们对多巴胺 D4 受体的亲和力和选择性,而对其他多巴胺受体则没有影响。这表明它们在靶向大脑中多巴胺受体的特定亚型方面具有潜在应用 (Rowley 等人,1997 年)

抗病毒和抗肿瘤活性

与3-(4-氯苯基)-5-甲基-7-(哌啶-1-基)吡唑并[1,5-a]嘧啶结构相关的化合物已被合成并评估其抗病毒和抗肿瘤活性。例如,El-Subbagh 等人(2000 年)证明某些吡唑并[4,3-c]吡啶和吡啶并[4,3-d]嘧啶对单纯疱疹病毒-1 和人类免疫缺陷病毒-1 表现出活性。其中一些化合物还显示出广谱抗肿瘤活性 (El-Subbagh 等人,2000 年)

受体拮抗和分子对接

对类似于3-(4-氯苯基)-5-甲基-7-(哌啶-1-基)吡唑并[1,5-a]嘧啶的化合物的研究也集中在它们作为受体拮抗剂的作用上。例如,Shim 等人(2002 年)研究了相关化合物与 CB1 大麻素受体的分子相互作用,提供了对结合机制和潜在治疗应用的见解 (Shim 等人,2002 年)

抗癌和抗菌特性

多项研究强调了吡唑并[1,5-a]嘧啶衍生物的抗癌和抗菌特性。Hafez 等人(2016 年)合成了新型吡唑衍生物,其抗菌活性增强,抗癌活性高于某些参考药物 (Hafez 等人,2016 年)。此外,Tantawy 等人(2012 年)报道了吡唑衍生物对单纯疱疹病毒 1 型的抗病毒活性 (Tantawy 等人,2012 年)

作用机制

Target of Action

The primary target of 3-(4-Chlorophenyl)-5-methyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

This compound interacts with CDK2, inhibiting its activity and thus disrupting the cell cycle . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, specifically causing cell growth arrest at the G0-G1 stage . This results in the inhibition of cell proliferation, which is particularly beneficial in the context of cancer treatment .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all living cells . CDK2 is responsible for phosphorylation of key components for cell proliferation . By inhibiting CDK2, the compound disrupts this phosphorylation process, leading to cell cycle arrest and apoptosis induction within cells .

Pharmacokinetics

These properties help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is a significant reduction in cell proliferation. It has shown superior cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . Furthermore, it induces apoptosis within cells, leading to a decrease in the number of proliferating cells .

属性

IUPAC Name

3-(4-chlorophenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4/c1-13-11-17(22-9-3-2-4-10-22)23-18(21-13)16(12-20-23)14-5-7-15(19)8-6-14/h5-8,11-12H,2-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDLFDKOGBTWEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。